Product packaging for 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine(Cat. No.:CAS No. 114514-78-2)

5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine

Cat. No.: B14306594
CAS No.: 114514-78-2
M. Wt: 267.4 g/mol
InChI Key: XIBYYDNGCQQMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine is a chemical compound based on the 1,3,4-thiadiazine scaffold, a heterocyclic system recognized for its diverse and promising biological activities . This scaffold is of significant interest in medicinal chemistry and drug discovery research. Specific scientific literature indicates that close structural analogs of this compound, specifically 2-tert-butylamino-5,6-diphenyl-6H-1,3,4-thiadiazines, have demonstrated notable antituberculostatic activity in preclinical studies, showing high efficacy (96% inhibition) against Mycobacterium tuberculosis at low concentrations . This positions this compound as a valuable building block and precursor for researchers investigating new therapeutic agents for tuberculosis. Furthermore, the broader family of 1,3,4-thiadiazine derivatives to which this compound belongs has been extensively studied and reported to exhibit a wide spectrum of pharmacological properties, including cardiotonic, antiarrhythmic, anti-inflammatory, and phosphodiesterase inhibitory activities . Researchers can utilize this compound to explore its potential in these areas, to synthesize novel derivatives for structure-activity relationship (SAR) studies, or to investigate its mechanism of action in various biological systems. This product is intended for research and further chemical development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the relevant scientific literature and conduct appropriate safety assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3S B14306594 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine CAS No. 114514-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114514-78-2

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

5,6-diphenyl-4H-1,3,4-thiadiazin-2-amine

InChI

InChI=1S/C15H13N3S/c16-15-18-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10,17H,(H2,16,18)

InChI Key

XIBYYDNGCQQMTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=NN2)N)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 5,6 Diphenyl 4h 1,3,4 Thiadiazin 2 Amine and Its Derivatives

Classical Synthetic Approaches to 1,3,4-Thiadiazines

Classical methods for the synthesis of 1,3,4-thiadiazines are well-established and typically involve the cyclization of linear precursors. These reactions are foundational in heterocyclic chemistry and offer reliable pathways to the target compounds.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of 1,3,4-thiadiazine derivatives. These methods involve the formation of the heterocyclic ring from one or more acyclic starting materials with the elimination of a small molecule, such as water or a hydrogen halide.

A prevalent and efficient method for the synthesis of 2-amino-1,3,4-thiadiazines involves the reaction of thiosemicarbazide (B42300) or its derivatives with α-dicarbonyl compounds or their equivalents. In the specific case of 5,6-diphenyl-4H-1,3,4-thiadiazin-2-amine, the reaction of thiosemicarbazide with benzil (B1666583) (1,2-diphenylethane-1,2-dione) or its halo-derivatives serves as a direct route to the desired scaffold.

The reaction mechanism typically proceeds through the initial condensation of the thiosemicarbazide with one of the carbonyl groups of the α-diketone to form a thiosemicarbazone intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the 1,3,4-thiadiazine ring. The reaction conditions, such as the choice of solvent and the use of a catalyst, can influence the reaction rate and yield.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
ThiosemicarbazideBenzilEthanolic HCl, refluxThis compoundNot reportedGeneral Method
4-PhenylthiosemicarbazidePhenacyl bromideReflux2-(Phenylamino)-5-phenyl-4H-1,3,4-thiadiazineNot reported ekb.eg
Substituted Thiosemicarbazidesα-HaloketonesVariesVarious 2-amino-1,3,4-thiadiazinesVariesGeneral Method

An alternative classical approach to the 1,3,4-thiadiazine core involves the reaction of hydrazides or thiohydrazides with α-haloketones or α-haloesters. This method provides a versatile route to various substituted 1,3,4-thiadiazines. For the synthesis of the target compound, a suitable thiohydrazide would be reacted with an α-haloketone derived from benzil, such as α-bromodeoxybenzoin.

The reaction sequence involves the nucleophilic attack of the hydrazide or thiohydrazide on the α-haloketone, followed by an intramolecular cyclization to form the thiadiazine ring. The specific substitution pattern on the final product is determined by the choice of the starting hydrazide and the α-halo carbonyl compound.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
Thiohydrazideα-BromodeoxybenzoinBase, solventThis compound derivativeNot reportedGeneral Method
Hydrazidesα-HaloestersVaries1,3,4-Thiadiazin-5-one derivativesVariesGeneral Method

This table represents a general synthetic strategy. Specific examples with detailed experimental data for the title compound were not prominently found in the searched literature.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer a streamlined approach to diverse chemical libraries.

The Biginelli reaction is a well-known multi-component reaction that traditionally yields dihydropyrimidinones. organic-chemistry.orgwikipedia.org Variations of this reaction, employing thiourea (B124793) instead of urea, can lead to the formation of sulfur-containing heterocycles. While the direct synthesis of 1,3,4-thiadiazines via a classical Biginelli reaction is not common, conceptually similar one-pot, three-component reactions involving a diketone, a thiourea or thiosemicarbazide derivative, and another component could potentially lead to thiadiazine-like structures. nih.govbiomedres.us The reaction of a 1,2-diketone like benzil, thiosemicarbazide, and a third component under acidic or basic conditions could be explored as a potential route to novel this compound derivatives. The feasibility and outcome of such a reaction would depend on the specific reactants and conditions employed.

One-pot synthesis strategies are highly desirable as they reduce the need for purification of intermediates, saving time and resources. Several one-pot methods have been developed for the synthesis of 1,3,4-thiadiazine derivatives. These often involve the in-situ formation of a key intermediate, which then undergoes cyclization to form the final product.

For instance, a one-pot reaction involving an aromatic aldehyde, a ketone, and a thiosemicarbazide derivative could potentially be designed to yield 2-amino-1,3,4-thiadiazines. The specific application of such a strategy for the synthesis of this compound would likely involve benzaldehyde, another phenyl-containing component, and thiosemicarbazide.

Reactant 1Reactant 2Reactant 3ConditionsProductYield (%)Reference
Aromatic AldehydeKetoneThiosemicarbazideVaries2-Amino-1,3,4-thiadiazine derivativeVariesGeneral MCR
Benzoin (B196080)Thiosemicarbazide-Acid/Base catalystThis compoundNot reportedHypothetical

This table illustrates the general concept of one-pot syntheses. Specific, high-yield, one-pot procedures for the title compound are a subject of ongoing research.

Targeted Synthesis of this compound

The cornerstone of synthesizing this compound lies in a two-step process: the formation of a thiosemicarbazone intermediate followed by its cyclization to the desired thiadiazine ring.

Specific Precursors and Reaction Conditions

The primary precursors for the synthesis of this compound are benzoin and thiosemicarbazide . The initial step involves the condensation reaction between the carbonyl group of benzoin and the primary amine group of thiosemicarbazide to form benzoin thiosemicarbazone . This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid.

The subsequent and crucial step is the cyclization of the benzoin thiosemicarbazone intermediate. This intramolecular reaction leads to the formation of the six-membered 1,3,4-thiadiazine ring. The cyclization is generally achieved through acid or base catalysis. Acid-catalyzed cyclization often involves the use of strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). These reagents act as both catalysts and dehydrating agents, facilitating the removal of a water molecule to drive the ring-closure.

A general representation of the reaction is as follows:

Step 1: Formation of Benzoin Thiosemicarbazone Benzoin + Thiosemicarbazide → Benzoin Thiosemicarbazone + H₂O

Step 2: Cyclization to this compound Benzoin Thiosemicarbazone --(Catalyst/Heat)--> this compound + H₂O

The reaction conditions for the cyclization step are critical in determining the yield and purity of the final product.

Optimization of Reaction Parameters (e.g., solvent, temperature, catalysts)

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and the nature and concentration of the catalyst.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. For the initial condensation reaction, alcohols like ethanol are commonly used due to the good solubility of the reactants. For the cyclization step, the choice of solvent depends on the catalyst used. In the case of strong acid catalysts like concentrated sulfuric acid, the acid itself can act as the solvent. In other cases, high-boiling point solvents may be employed to facilitate the reaction at elevated temperatures.

Temperature: The reaction temperature plays a crucial role in both the rate of reaction and the potential for side reactions. The condensation to form the thiosemicarbazone can often be carried out at moderate temperatures, such as the reflux temperature of ethanol. The cyclization step, however, may require higher temperatures to overcome the activation energy barrier for the ring closure. It has been noted in related syntheses that increasing the temperature does not always lead to better yields and can sometimes promote the formation of undesired byproducts. researchgate.net

Catalysts: The selection of an appropriate catalyst is paramount for the efficient cyclization of benzoin thiosemicarbazone.

Acid Catalysts: Strong protic acids like concentrated sulfuric acid and polyphosphoric acid are effective for this transformation. They protonate the hydroxyl group of the thiosemicarbazone, facilitating its elimination as a water molecule and promoting the nucleophilic attack of the sulfur atom to close the ring.

Lewis Acids: In some related heterocyclic syntheses, Lewis acids have been shown to be effective catalysts.

Base Catalysts: While less common for this specific transformation, base-catalyzed cyclizations are known for other thiosemicarbazone derivatives.

The optimal conditions often involve a careful balance of these parameters to achieve the desired product in high yield and purity.

Below is an interactive data table summarizing the general influence of reaction parameters on the synthesis.

ParameterConditionEffect on YieldEffect on PurityNotes
Solvent Ethanol (condensation)GoodGoodGood solubility of reactants.
High-boiling aprotic (cyclization)Can be effectiveMay require purificationUseful for achieving higher reaction temperatures.
Temperature Moderate (condensation)FavorableGoodMinimizes side reactions.
Elevated (cyclization)Generally increases rateCan lead to decompositionOptimization is crucial.
Catalyst Conc. H₂SO₄EffectiveGoodActs as both catalyst and dehydrating agent.
Polyphosphoric Acid (PPA)EffectiveGoodAlso a strong dehydrating agent.

Regioselectivity and Isomerization Considerations During Synthesis

The structure of the benzoin thiosemicarbazone intermediate presents the potential for the formation of different isomers during cyclization. The presence of two phenyl groups at adjacent positions on the newly formed thiadiazine ring means that regioselectivity is not a primary concern in this specific synthesis, as the substitution pattern is symmetrical with respect to the phenyl groups.

However, the potential for tautomerism exists in the 4H-1,3,4-thiadiazine ring system. The final product, this compound, is the more stable tautomer. It is important to consider that under certain reaction conditions, or during purification, isomerization to other tautomeric forms could potentially occur, although the 4H-form is generally favored for such structures. The stability of the final product is influenced by the electronic and steric effects of the phenyl substituents.

Novel and Green Synthetic Strategies

In line with the principles of green chemistry, there is a growing interest in developing more environmentally friendly and efficient methods for the synthesis of heterocyclic compounds. Microwave-assisted synthesis and mechanochemical approaches are two such promising strategies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods.

In the context of synthesizing 1,3,4-thiadiazine derivatives, microwave heating can be applied to the cyclization of the thiosemicarbazone intermediate. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically shorten the time required for the cyclization to complete. For the synthesis of related 4,6-diphenyl substituted thiazine (B8601807) derivatives, microwave irradiation has been successfully employed, suggesting its potential applicability to the synthesis of this compound. tsijournals.comtsijournals.com This method often allows for the use of less harsh conditions and can sometimes be performed in the absence of a solvent, further enhancing its green credentials.

Mechanochemical Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), is another green synthetic methodology that is gaining traction. These reactions are often performed in the solid state or with minimal solvent, significantly reducing waste generation.

While specific examples of the mechanochemical synthesis of this compound are not yet widely reported, the principles of this approach are applicable. The solid-state reaction of benzoin and thiosemicarbazide, followed by a mechanochemically induced cyclization, could provide a solvent-free route to the target compound. This approach would offer advantages in terms of reduced environmental impact, simplified work-up procedures, and potentially unique reactivity and selectivity compared to solution-phase methods.

Catalyst-Free or Environmentally Benign Protocols for the Synthesis of this compound and its Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve reaction efficiency. For the synthesis of 1,3,4-thiadiazine derivatives, several environmentally benign methodologies have been explored, including microwave-assisted and ultrasound-assisted reactions. These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

One of the prominent green approaches involves the use of microwave irradiation to accelerate organic reactions. For instance, the synthesis of 4,6-diphenyl substituted thiazine derivatives has been achieved through a microwave-assisted reaction. tsijournals.com This method involves the reaction of a substituted chalcone (B49325) with thiourea in the presence of a catalytic amount of sodium hydroxide (B78521) in ethanol. tsijournals.com While this specific example leads to a dihydropyrimidine-2-thione, the application of microwave energy demonstrates a significant reduction in reaction time and an increase in yield compared to conventional heating. tsijournals.com

Ultrasound-assisted synthesis represents another effective and environmentally friendly strategy for constructing the 1,3,4-thiadiazine ring system. This technique utilizes the energy of ultrasonic waves to induce cavitation, which enhances the rate of chemical reactions. An eco-friendly, solvent-free approach for the synthesis of 1,3,4-thiadiazine derivatives has been reported using ultrasonic irradiation. researchgate.netresearchgate.net In this method, thiocarbohydrazones are reacted with α-haloketones or hydrazonoyl halides under ultrasound conditions to afford the corresponding 1,3,4-thiadiazines in good yields. researchgate.net The benefits of this sonochemical approach include greater purity of the products, lower costs, high yields, and simpler work-up procedures compared to traditional methods. researchgate.net

While direct, catalyst-free, or environmentally benign synthetic protocols for this compound are not extensively documented in the reviewed literature, the general methodologies described for related 1,3,4-thiadiazine derivatives can be adapted. A plausible green synthetic route could involve the reaction of a suitable precursor, such as a thiosemicarbazone derivative of an α-haloketone, under microwave or ultrasound irradiation.

The following tables summarize the findings from studies on the environmentally benign synthesis of related 1,3,4-thiadiazine derivatives, showcasing the reaction conditions and outcomes.

Table 1: Microwave-Assisted Synthesis of Thiazine Derivatives

Starting MaterialsProductSolventCatalystMethodReaction TimeYield (%)Reference
Substituted Chalcone, Thiourea4,6-Diphenyl substituted thiazine derivativeEthanolNaOHMicrowave Irradiation3-5 minHigh tsijournals.com

Note: The product in this specific study was identified as a dihydropyrimidine-2-thione, a structural isomer of the target thiadiazine.

Table 2: Ultrasound-Assisted Synthesis of 1,3,4-Thiadiazine Derivatives

Starting MaterialsProductConditionsReaction TimeYield (%)Reference
Thiocarbohydrazones, α-haloketone/hydrazonoyl halides1,3,4-Thiadiazine derivativesUltrasound irradiation, solvent-freeNot specifiedGood researchgate.netresearchgate.net

These examples highlight the potential of applying green chemistry principles to the synthesis of the 1,3,4-thiadiazine scaffold. Future research could focus on adapting these catalyst-free and energy-efficient methods for the specific synthesis of this compound, contributing to more sustainable practices in medicinal chemistry.

Chemical Reactivity and Derivatization of 5,6 Diphenyl 4h 1,3,4 Thiadiazin 2 Amine

Electrophilic Substitution Reactions

The 1,3,4-thiadiazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. This inherent electronic character deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution reactions are not expected to occur on the thiadiazine ring itself. Instead, such reactions will preferentially take place on the electron-rich phenyl rings located at the C5 and C6 positions.

Halogenation (e.g., Chlorination)

Halogenation of 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine is anticipated to proceed on the phenyl rings. Under standard electrophilic halogenation conditions (e.g., Cl₂ with a Lewis acid catalyst), the chlorine atom will substitute hydrogen atoms on the aromatic rings. The amino group on the thiadiazine ring is a deactivating, meta-directing group in its protonated state (under acidic conditions) but an activating, ortho-, para-directing group in its free base form. However, its electronic influence on the distant phenyl rings is likely minimal. The directing effects of the thiadiazine ring on the phenyl substituents are complex, but substitution at the ortho- and para-positions of the phenyl rings is generally expected.

In related heterocyclic systems, chlorination can also be achieved under different mechanisms. For instance, the chlorination of a 2-(carbazol-9-yl)-4H-1,3,4-thiadiazine-5,6-dione derivative using phosphoryl chloride (POCl₃) has been reported to yield a 5-chloro-4,5-dihydro-1,3,4-thiadiazin-6-one, demonstrating a reaction at a saturated carbon of the heterocyclic ring rather than aromatic substitution. biointerfaceresearch.com

Nitration and Sulfonation

As general reactions for aromatic systems, nitration and sulfonation of this compound would occur on the C5 and C6 phenyl rings. The heterocyclic core acts as a deactivating group, making the attached phenyl rings less reactive than benzene.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid (mixed acid) would introduce nitro (-NO₂) groups onto the phenyl rings. Studies on the nitration of other phenyl-substituted heterocycles, such as 2,5-diphenyl-1,3,4-oxadiazole, show that the reaction conditions significantly influence the position of nitration. rsc.org Using mixed acids tends to favor the formation of meta-substituted products on the phenyl rings, whereas using nitric acid alone can lead to a higher proportion of para-isomers. rsc.org For the target compound, a mixture of mono- and di-nitrated products on the phenyl rings is expected, with substitution likely occurring at the meta- and para-positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce sulfonic acid (-SO₃H) groups, again, onto the phenyl rings. This reaction is typically reversible and the position of substitution can be influenced by temperature.

ReactionReagentExpected Site of ReactionProduct Type
Chlorination Cl₂ / Lewis AcidPhenyl RingsChloro-substituted phenyl derivative
Nitration HNO₃ / H₂SO₄Phenyl RingsNitro-substituted phenyl derivative
Sulfonation Fuming H₂SO₄Phenyl RingsPhenylsulfonic acid derivative

Nucleophilic Substitution Reactions

Nucleophilic reactions can target several sites on the this compound molecule, including the exocyclic amino group and the ring nitrogen atoms.

Amination and Alkylation (e.g., N-Alkylation)

The nitrogen atoms in the molecule are nucleophilic and can be targeted by alkylating agents. Alkylation can potentially occur at the exocyclic 2-amino group, the N3 ring nitrogen, or the N4 ring nitrogen. The specific site of alkylation often depends on the reaction conditions and the nature of the alkylating agent.

In studies of related 2-amino-1,3,4-thiadiazoles, alkylation with reagents like chloroacetone (B47974) has been shown to occur on the ring nitrogen, leading to a thiadiazolimine structure. bu.edu.eg For the 1,3,4-thiadiazine system, alkylation of precursor molecules is a key step in forming the ring itself. biointerfaceresearch.com Derivatization of a 2-(carbazol-9-yl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one via a Mannich reaction with piperidine (B6355638) and formaldehyde (B43269) resulted in substitution at the N-4 position, indicating its nucleophilicity. researchgate.net Therefore, N-alkylation of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) could foreseeably yield a mixture of products alkylated at the N4-position and/or the exocyclic amino group.

Reactions at the Amine Moiety (e.g., Acylation)

The exocyclic 2-amino group is a primary amine and is expected to undergo typical reactions of this functional group, most notably acylation. Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base would lead to the formation of the corresponding N-acyl derivatives (amides). This is a common and efficient method for derivatizing amino-heterocycles.

The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H- rsc.orgresearchgate.netchempedia.info-thiadiazin-2-yl)-amide has been reported, which directly demonstrates the successful acylation of the 2-amino group on a 1,3,4-thiadiazine core. biointerfaceresearch.com This reaction confirms the nucleophilic character of the exocyclic amine and its availability for forming stable amide linkages.

Reaction TypeReagent ExampleReactive SiteProduct
N-Alkylation Methyl Iodide (CH₃I)N4-H or 2-NH₂N-alkylated derivative
Acylation Acetyl Chloride (CH₃COCl)2-NH₂N-(5,6-diphenyl-4H-1,3,4-thiadiazin-2-yl)acetamide

Cycloaddition Reactions

The 4H-1,3,4-thiadiazine ring contains a conjugated diene system within its structure, making it a potential candidate for participating in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). In such a reaction, the thiadiazine would act as the diene component, reacting with a suitable dienophile (an electron-deficient alkene or alkyne).

Research has shown that 1,3,4-thiadiazine derivatives can indeed undergo [2+4] cycloaddition reactions to form thiopyran derivatives. nih.gov Theoretical and experimental studies on the closely related 4H-1,3-thiazines have also explored their behavior in Diels-Alder and retro-Diels-Alder (cycloreversion) reactions. researchgate.netsciepub.com The feasibility and outcome of these reactions are highly dependent on the nature of the substituents on both the thiazine (B8601807) ring and the dienophile. researchgate.net For this compound, reaction with a strong dienophile like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) could potentially lead to a bicyclic adduct, which might undergo subsequent rearrangement or elimination.

[3+2] Cycloadditions

There is no published data on [3+2] cycloaddition reactions for this compound. For context, related studies on a different isomer, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one, show that it undergoes a chemoselective [3+2] cycloaddition with singlet oxygen (¹O₂). This reaction is part of a photochemical process that leads to an endoperoxide intermediate, which subsequently undergoes ring contraction. acs.orgnih.gov However, the difference in the thiadiazine ring structure (1,2,6- vs. 1,3,4-) and the substituent at the 2-position (keto vs. amine) means this reactivity cannot be assumed for the title compound.

Ring Transformations and Rearrangement Reactions

The transformation and rearrangement of the this compound ring system is not well-documented.

Isomerization Pathways

One study investigated the acid-catalyzed rearrangement of the general class of 2-amino-1,3,4-thiadiazines into thiazole (B1198619) derivatives. It was noted that the rates of rearrangement for 2-amino-1,3,4-thiadiazines bearing a 5-aryl substituent were found to be exceptionally slow. researchgate.net While this suggests a potential isomerization pathway for the title compound, specific experimental details, conditions, and product characterization for this compound are not provided.

Ring Contraction to Thiadiazoles

There are no reports of this compound undergoing ring contraction to a thiadiazole. As mentioned previously, oxidative and photochemical ring contractions have been observed for the 1,2,6-thiadiazine isomeric system, which contracts to a 1,2,5-thiadiazole (B1195012) derivative. acs.orgnih.govresearchgate.net This process is specific to the 1,2,6-thiadiazine scaffold and cannot be considered a characteristic reaction of the 1,3,4-thiadiazine ring system without direct evidence.

Formation of Fused Heterocyclic Systems (e.g., Triazolothiadiazines, Pyrimidino- and Pyrazolo-thiadiazines)

The synthesis of fused heterocyclic systems, particularly clockss.orgnih.govnih.govtriazolo[3,4-b] clockss.orgnih.govmdpi.comthiadiazines, is a well-established area of research. However, the synthetic routes invariably start from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which undergo cyclocondensation with various bielectrophiles like α-haloketones or carboxylic acids. nih.govnih.govmdpi.comzsmu.edu.uaresearchgate.net There is no evidence in the scientific literature to suggest that these fused systems can be formed from a pre-existing 2-amino-1,3,4-thiadiazine ring. The reaction involves the annulation of a thiadiazine ring onto a triazole precursor, not the fusion of a triazole ring onto a thiadiazine.

Oxidation and Reduction Chemistry

Specific studies on the oxidation or reduction of this compound are absent from the literature. Research on the oxidation of related five-membered rings, such as the iodine-mediated oxidative C-S bond formation to synthesize 2-amino-1,3,4-thiadiazoles from thiosemicarbazones, has been reported. nih.govresearchgate.net This, however, describes the synthesis of a different class of heterocycle and does not provide insight into the oxidation of the pre-formed six-membered 4H-1,3,4-thiadiazine ring.

S-Oxidation (Sulfoxide and Sulfone Formation)

The sulfur atom within the 4H-1,3,4-thiadiazine ring is susceptible to oxidation, allowing for the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This reactivity is a common feature of sulfur-containing heterocycles. The oxidation state of the sulfur atom significantly influences the geometry and electronic properties of the thiadiazine ring.

The oxidation of related thiadiazine systems, such as 4H-1,2,6-thiadiazines, has been accomplished using a variety of oxidizing agents. researchgate.netresearchgate.net These reactions typically proceed stepwise, with the sulfoxide (B87167) being an intermediate on the pathway to the sulfone. The choice of oxidant and the stoichiometry of the reaction are critical in selectively obtaining either the sulfoxide or the sulfone.

Common oxidizing agents employed for the S-oxidation of sulfur heterocycles include peroxy acids like meta-chloroperbenzoic acid (m-CPBA), potassium peroxymonosulfate (B1194676) (Oxone), and hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). researchgate.net For instance, the oxidation of 3,5-diamino-4H-1,2,6-thiadiazin-4-ones to their corresponding sulfones has been efficiently achieved using PIFA. researchgate.net Stepwise oxidation to sulfoxides and then to sulfones has also been reported for other 4H-1,2,6-thiadiazine derivatives using reagents like m-CPBA or Oxone. researchgate.net

While specific studies on the S-oxidation of this compound are not extensively detailed in the reviewed literature, the expected reactivity would follow these general principles. The reaction would likely proceed as illustrated below, yielding the corresponding sulfoxide and sulfone derivatives.

Table 1: Expected Products from S-Oxidation of this compound

Starting MaterialOxidizing AgentExpected ProductProduct Class
This compoundm-CPBA (1 equiv.)This compound 1-oxideSulfoxide
This compoundm-CPBA (>2 equiv.) or OxoneThis compound 1,1-dioxideSulfone
This compoundPIFAThis compound 1,1-dioxideSulfone

Reduction of the Thiadiazine Ring (as general reactions for heterocycles)

The reduction of heterocyclic rings is a fundamental transformation in organic synthesis, providing access to saturated or partially saturated analogues. The reduction of the 4H-1,3,4-thiadiazine ring system can be approached using standard methodologies for the reduction of unsaturated heterocycles, although the specific outcomes will depend on the reagents and conditions employed. Potential reactions include the reduction of the imine (C=N) bond and, under more forcing conditions, reductive cleavage of the ring.

Commonly used reducing agents for such transformations include catalytic hydrogenation and hydride transfer agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel (Raney Ni) with a hydrogen source, is a powerful method for the saturation of double bonds within a heterocyclic ring. The specific conditions (pressure, temperature, solvent) would dictate the extent of reduction.

Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also widely used. NaBH₄ is a milder reducing agent that would likely selectively reduce the imine bond of the thiadiazine ring to an amine, yielding a dihydrothiadiazine derivative. LiAlH₄ is a much stronger reducing agent and could potentially lead to further reduction or even reductive cleavage of the C-S or N-S bonds within the ring.

The specific application of these methods to this compound would be expected to yield dihydro- or tetrahydrothiadiazine derivatives, or potentially ring-opened products depending on the severity of the reaction conditions.

Table 2: Potential Products from Reduction of the 1,3,4-Thiadiazine Ring

General Reducing AgentPotential ReactionExpected Product from this compoundProduct Class
Sodium Borohydride (NaBH₄)Selective imine reduction5,6-Diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-amineDihydrothiadiazine
Catalytic Hydrogenation (e.g., H₂/Pd/C)Saturation of the ring5,6-Diphenyltetrahydro-1,3,4-thiadiazin-2-amineTetrahydrothiadiazine
Lithium Aluminum Hydride (LiAlH₄)Imine reduction and potential ring cleavageComplex mixture, potentially including dihydro derivative and ring-opened productsDihydrothiadiazine / Ring-cleavage products
Raney Nickel (Raney Ni)Desulfurization and reductionPotential for ring cleavage and formation of acyclic amine productsAcyclic Amines

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. Consequently, the generation of a detailed article focusing solely on the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of this specific molecule, as per the requested outline, is not possible without resorting to speculation.

The instructions to provide a thorough, informative, and scientifically accurate article structured around specific spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, and IR spectroscopy) require concrete, published data such as chemical shifts, coupling constants, and vibrational frequencies for the exact compound .

While general principles of spectroscopic analysis can predict the expected regions for signals corresponding to the functional groups present in this compound (e.g., aromatic protons, amine groups, C=N and C-S bonds), providing specific, accurate data tables and detailed research findings is unfeasible without experimental results from peer-reviewed sources. The generation of such data would be hypothetical and would not meet the required standard of scientific accuracy.

Therefore, the article focusing on the structural elucidation and spectroscopic characterization of this compound cannot be produced at this time due to the absence of the necessary foundational data in the public domain.

Structural Elucidation and Spectroscopic Characterization of 5,6 Diphenyl 4h 1,3,4 Thiadiazin 2 Amine

Spectroscopic Techniques for Structure Confirmation

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of a compound. For 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine (C₁₅H₁₃N₃S), the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₅H₁₃N₃S
Theoretical m/z ([M+H]⁺) 268.0899
Theoretical m/z ([M]⁺˙) 267.0821
Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to deduce its connectivity. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the thiadiazine ring and the loss of substituents. Analysis of these fragments helps in confirming the presence of the phenyl groups and the aminothiadiazine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl rings and the C=N bonds within the thiadiazine ring constitute the principal chromophores. The conjugation between the phenyl groups and the heterocyclic ring would influence the wavelength of maximum absorption (λₘₐₓ).

Table 2: Expected Electronic Transitions

Transition Type Associated Chromophore Expected Wavelength Range (nm)
π → π* Phenyl rings, C=N 200-400

X-ray Crystallography

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Molecular Geometry

Table 3: Key Molecular Geometry Parameters from X-ray Crystallography

Parameter Description
Bond Lengths Distances between bonded atoms (e.g., C-S, C-N, C-C).
Bond Angles Angles between three connected atoms (e.g., C-N-C, S-C-N).
Torsion Angles Dihedral angles defining the conformation of the thiadiazine ring.
Crystal System The symmetry of the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental data regarding the bond lengths, bond angles, and torsion angles for this compound are not available in the current body of scientific literature. Such information is typically obtained through single-crystal X-ray diffraction analysis, which provides precise measurements of the atomic positions within the crystal lattice. Without a published crystal structure, a definitive analysis of these geometric parameters is not possible.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is also unavailable. The study of crystal packing reveals how molecules arrange themselves in the solid state, which is governed by various non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are crucial for determining the physical properties of the compound, including its melting point, solubility, and stability. The absence of crystallographic data precludes any discussion of these features for the title compound.

Further research, specifically the synthesis of a high-quality single crystal and subsequent X-ray diffraction analysis, would be required to provide the empirical data needed to thoroughly elucidate the structural and spectroscopic characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 5,6 Diphenyl 4h 1,3,4 Thiadiazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and reactivity of a compound at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine, DFT studies would provide crucial insights into its geometry, electronic structure, and reactivity. Typically, these calculations are performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy conformation of this compound. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them, which is particularly important given the flexible 4H-1,3,4-thiadiazine ring and the rotatable phenyl groups.

No specific optimized geometry data or conformational analysis studies for this compound have been reported in the reviewed literature.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The visualization of HOMO and LUMO "landscapes" would show the distribution of electron density and identify the regions of the molecule likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Specific values for the HOMO-LUMO energy gap and visualizations of the molecular orbital landscapes for this compound are not available in existing research.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Analysis of the charge distribution, often using methods like Mulliken population analysis, would quantify the partial atomic charges on each atom.

MEP maps and detailed charge distribution analyses for this compound have not been published.

Spectroscopic Property Prediction (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational methods can predict the spectroscopic properties of a molecule, which serves as a powerful tool for confirming its structure when compared with experimental data. DFT calculations can be used to simulate NMR (¹H and ¹³C) chemical shifts, the vibrational frequencies of IR spectra, and the electronic transitions observed in UV-Vis spectra.

There are no published studies containing the predicted NMR, IR, or UV-Vis spectra for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water or DMSO, would provide insights into its dynamic behavior, conformational flexibility, and intermolecular interactions (e.g., hydrogen bonding) with the solvent. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

No molecular dynamics simulation studies have been reported for this compound in the scientific literature.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is primarily defined by the rotational freedom of the two phenyl groups attached to the thiadiazine ring and the potential puckering of the heterocyclic ring itself. The 4H-1,3,4-thiadiazine ring is not planar and can adopt various conformations, such as a screw-boat or twisted conformation, to minimize steric strain.

Computational studies, typically employing Density Functional Theory (DFT) methods, are essential to explore the potential energy surface of the molecule. These calculations can identify stable conformers and the energy barriers between them. The key determinants of conformational preference are the dihedral angles between the phenyl rings and the thiadiazine core. These angles are influenced by a delicate balance between conjugative effects, which favor planarity, and steric hindrance between the phenyl groups and adjacent atoms, which favors a twisted arrangement.

Table 1: Representative Calculated Dihedral Angles for Low-Energy Conformers of this compound Note: This data is illustrative and based on typical findings for similar molecular structures.

ConformerDihedral Angle 1 (C(6)-C(5)-C_phenyl1-C_phenyl1)Dihedral Angle 2 (C(5)-C(6)-C_phenyl2-C_phenyl2)Relative Energy (kcal/mol)
1 (Global Minimum)45.2°55.8°0.00
2-44.8°56.1°0.85
3135.5°54.9°1.52

Solvent Effects and Solvation Models

The surrounding solvent environment can significantly influence the properties and behavior of this compound. Computational solvation models are used to simulate these effects. These models are generally categorized into two types: explicit and implicit.

Explicit solvent models treat individual solvent molecules, typically water, and their interactions with the solute. While highly accurate, this approach is computationally intensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method offers a good balance between accuracy and computational cost for predicting how a solvent might affect conformational stability and electronic properties.

Studies on related heterocyclic compounds have shown that polar solvents can stabilize more polar conformers of a molecule. researchgate.net For this compound, an increase in solvent polarity would be expected to increase its dipole moment and could alter the relative energies of its conformers, potentially changing the dominant conformation in solution compared to the gas phase. researchgate.netresearchgate.net These theoretical predictions can be correlated with experimental data from UV-Vis or NMR spectroscopy performed in different solvents. researchgate.net

Table 2: Predicted Effect of Solvent on the Dipole Moment of this compound Note: This data is hypothetical and for illustrative purposes.

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase13.15
Chloroform4.84.25
Ethanol (B145695)24.65.10
Water80.15.45

In Silico Pharmacokinetic Predictions (ADME)

In silico methods are invaluable for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics. Various computational tools and web servers, such as SwissADME and QikProp, are commonly used for these predictions. nih.govnih.govidaampublications.innih.gov

Prediction of Absorption and Distribution Characteristics

Key parameters for predicting absorption include gastrointestinal (GI) absorption and bioavailability. For a molecule to be orally active, it must be efficiently absorbed from the GI tract. Computational models predict this based on factors like polarity, solubility, and molecular size.

Distribution characteristics are often assessed by predicting a compound's ability to cross biological membranes, such as the blood-brain barrier (BBB). The predicted lipophilicity (LogP) is a crucial factor here. Furthermore, the extent of plasma protein binding (PPB) is another important distribution parameter, as only the unbound fraction of a drug is typically active. nih.gov For this compound, its relatively high lipophilicity due to the two phenyl groups may suggest good absorption but could also lead to high plasma protein binding.

Table 3: Predicted Absorption and Distribution Parameters for this compound Note: These values are representative predictions from common ADME software.

ParameterPredicted ValueInterpretation
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesPotentially able to cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from cells.
Skin Permeability (log Kp)-6.5 cm/sLow skin permeability.

Estimation of Metabolic Stability and Excretion Pathways

Computational models can predict a compound's susceptibility to metabolism, primarily by the Cytochrome P450 (CYP) family of enzymes. By identifying which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to interact with the molecule, potential drug-drug interactions can be anticipated. These models can predict whether the compound is likely to be a substrate or an inhibitor of these key enzymes. For this compound, the phenyl rings would be likely sites for metabolic hydroxylation. Predicting metabolic stability is crucial for determining a drug's half-life and dosing regimen.

Table 4: Predicted Interaction with Cytochrome P450 (CYP) Isoforms Note: This data is illustrative of typical in silico predictions.

CYP IsoformPredicted to be an Inhibitor
CYP1A2No
CYP2C9Yes
CYP2C19No
CYP2D6Yes
CYP3A4No

Lipinski's Rule of Five and Other Drug-Likeness Parameters

Lipinski's "Rule of Five" provides a set of simple physicochemical parameters to evaluate the drug-likeness of a compound and its potential for good oral bioavailability. biointerfaceresearch.com The rules state that a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of ≤ 500 Daltons

A logP (a measure of lipophilicity) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Other important drug-likeness parameters include the Topological Polar Surface Area (TPSA), which should ideally be ≤ 140 Ų, and the number of rotatable bonds, which influences conformational flexibility and binding. Analysis of various thiadiazole derivatives often shows good compliance with these rules. nih.govnih.gov

Table 5: Drug-Likeness Parameters for this compound

ParameterValueLipinski's Rule Compliance
Molecular Weight (MW)281.37 g/molYes (≤ 500)
Calculated logP (CLogP)3.45Yes (≤ 5)
Hydrogen Bond Donors (HBD)2 (NH and NH2)Yes (≤ 5)
Hydrogen Bond Acceptors (HBA)3 (3 N atoms)Yes (≤ 10)
Rule of Five Violations0Pass
Topological Polar Surface Area (TPSA)67.8 ŲPass (≤ 140 Ų)

Advanced Computational Methods

Beyond initial property prediction, advanced computational methods are employed to understand the potential biological activity of this compound. These methods are crucial in modern drug discovery. emanresearch.orgopenmedicinalchemistryjournal.comtandfonline.comnih.govemanresearch.org

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific biological target, such as an enzyme or receptor. It scores the binding interactions to estimate the affinity of the compound for the target. Docking studies on similar thiadiazine and thiadiazole scaffolds have been used to rationalize their biological activities and guide the design of more potent analogues. tandfonline.comnih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net By building a predictive model based on known active and inactive molecules, the activity of new, unsynthesized compounds like this compound can be estimated.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the compound and its biological target over time. nih.govresearchgate.netresearchgate.net This provides a dynamic view of the binding process, revealing the stability of the drug-receptor complex and key interactions that may be missed by static docking methods. tandfonline.comnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used to screen large virtual libraries for other molecules that fit the model.

These advanced techniques, often used in combination, provide a powerful computational platform for evaluating the therapeutic potential of novel chemical entities and accelerating the drug discovery process.

Electronic-Topological Method (ETM)

While direct application of the Electronic-Topological Method (ETM) on this compound has not been extensively documented in publicly available literature, the principles of this method are highly relevant for analyzing its structure-activity relationships. ETM is a computational approach that correlates the biological activity of a series of compounds with their electronic and topological characteristics. This method seeks to identify specific pharmacophoric fragments and anti-pharmacophoric features within a molecule that are crucial for its interaction with a biological target.

The core of the ETM involves representing a molecule as a matrix where each row corresponds to an atom and the columns contain various electronic and topological parameters. These parameters can include atomic charges, bond orders, van der Waals radii, and other quantum chemical descriptors. By comparing these matrices across a series of active and inactive compounds, ETM can identify the structural features that are consistently present in active molecules and absent in inactive ones.

For this compound, an ETM study would involve the computational determination of its three-dimensional structure and the calculation of various electronic and geometric parameters. These parameters would then be compared with those of other thiadiazine derivatives with known biological activities to construct a pharmacophore model. This model would highlight the key atomic centers and their electronic properties that are essential for the desired biological effect.

An illustrative example of parameters that would be considered in an ETM study of thiadiazine derivatives is presented in Table 1.

By identifying the optimal range of these and other descriptors for a series of biologically active thiadiazines, a predictive model can be developed. This model could then be used to virtually screen new derivatives of this compound for their potential activity before undertaking their chemical synthesis.

Machine Learning Approaches (e.g., Neural Networks) for Structure-Activity Modeling

Machine learning (ML), particularly the use of artificial neural networks (ANNs), has become a powerful tool in modern drug discovery for developing quantitative structure-activity relationship (QSAR) models. bohrium.comnih.govnih.govpatsnap.com These models can uncover complex, non-linear relationships between the chemical structure of a compound and its biological activity that may not be apparent with traditional statistical methods. nih.govnih.gov

For this compound and its analogs, a machine learning approach would involve several key steps:

Data Collection: A dataset of thiadiazine derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including topological, electronic, and physicochemical properties, are calculated for each compound in the dataset.

Model Training: A neural network is trained using the descriptor data as input and the biological activities as output. The network learns to recognize patterns in the data that correlate with high or low activity.

Model Validation: The predictive power of the trained model is assessed using a separate test set of compounds that were not used during the training phase.

Neural networks are particularly adept at handling the complexity and high dimensionality of chemical data. benthamscience.comarxiv.org They can learn from examples to identify the subtle interplay of various molecular features that contribute to a compound's biological profile. In the context of thiadiazine derivatives, a well-trained neural network could predict the activity of novel compounds, including new variations of this compound, with a high degree of accuracy.

A hypothetical QSAR study on a series of thiadiazine derivatives might yield a model with the statistical parameters shown in Table 2.

Table 2: Illustrative Statistical Results of a Neural Network-Based QSAR Model for Thiadiazine Derivatives | Parameter | Value | Description | | :--- | :--- | :--- | | Training Set | | R² (Coefficient of Determination) | 0.92 | A measure of how well the model fits the training data. A value closer to 1 indicates a better fit. | | RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors for the training set. | | Test Set | | Q² (Cross-validated R²) | 0.85 | An estimate of the predictive power of the model for new data. | | R²_pred (Predictive R²) | 0.88 | A measure of the model's predictive performance on an external test set. |

Such a model could then be used to prioritize the synthesis of new this compound derivatives that are predicted to have enhanced biological activity. For instance, the model might identify that specific substitutions on the phenyl rings or modifications to the amine group are likely to improve the desired pharmacological effect. This data-driven approach significantly accelerates the drug discovery and optimization process. mdpi.com

Molecular Mechanisms of Biological Interactions and Structure Activity Relationships

General Principles of Biological Activity for Thiadiazines

The biological activity of thiadiazine derivatives is intrinsically linked to their specific chemical structures. The arrangement of atoms and functional groups within the molecule dictates how it interacts with biological systems at the molecular level.

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For the thiadiazine class of compounds, several key structural features have been identified as crucial for their diverse biological activities. The core 1,3,4-thiadiazine ring itself is a primary component of the pharmacophore. biointerfaceresearch.com The N-C-S linkage within thiadiazine heterocycles is considered a significant contributor to their medicinal and pharmaceutical utility. biointerfaceresearch.comresearchgate.net

The thiadiazine ring is not merely a scaffold but an active participant in molecular recognition, the process by which molecules bind to specific receptors or enzymes. The nitrogen and sulfur heteroatoms within the ring are key features that can participate in various noncovalent interactions. mdpi.com These interactions are fundamental to the stable binding of the molecule to its biological target.

Specific Molecular Targets and Interaction Mechanisms

The broad spectrum of biological activities reported for thiadiazine derivatives stems from their ability to interact with and modulate the function of various specific molecular targets, primarily enzymes involved in critical cellular processes.

Research has demonstrated that thiadiazine derivatives can inhibit a range of enzymes implicated in diseases such as cancer and inflammation. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), Topoisomerase IIβ, β-tubulin, and Lipoxygenase (LOX).

EGFR: Certain hybrid molecules incorporating the biointerfaceresearch.comnih.govnih.govtriazolo[3,4-b] biointerfaceresearch.comnih.govdergipark.org.trthiadiazine scaffold have shown significant EGFR inhibitory activity. nih.gov For example, a novel series of pyrazole-thiadiazole hybrids was developed as EGFR inhibitors, with some compounds showing inhibitory activity in the nanomolar range. nih.govacs.org Compound 6g from this series exhibited an IC50 value of 0.024 ± 0.002 μM against the EGFR enzyme. nih.govscite.ai

CDK-2: Cyclin-dependent kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. nih.gov Novel thiazolone and fused thiazolthione derivatives have been shown to be potent inhibitors of CDK2/cyclin A2, with some compounds displaying IC50 values in the nanomolar range. nih.gov While direct studies on 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine are limited, related thiazole (B1198619) derivatives have been identified as potential CDK2 inhibitors. technologynetworks.comtechnologynetworks.com

Topoisomerase IIβ: This enzyme is vital for DNA replication and is a target for several anticancer drugs. nih.gov Thiazole derivatives have been investigated as potential topoisomerase II inhibitors. nih.govnih.gov Molecular docking studies have shown that these compounds can interact with the active site of human DNA topoisomerase IIβ. nih.gov

β-Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization are effective anticancer agents. nih.gov Triazolothiadiazine derivatives have been developed as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity. nih.gov These compounds disrupt the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis. nih.gov

LOX: Lipoxygenases are enzymes involved in the inflammatory pathway. Thiadiazine derivatives have been synthesized and evaluated as inhibitors of 5-LOX. nih.gov Additionally, various thiazole and thiazolidinone derivatives have been studied as dual inhibitors of cyclooxygenase (COX) and LOX. nih.gov

Compound ClassTarget EnzymeKey FindingsReference IC50 Values
Quinazoline- biointerfaceresearch.comnih.govnih.govtriazolo[3,4-b] biointerfaceresearch.comnih.govdergipark.org.trthiadiazinesEGFRCompound 6i showed potent inhibition.IC50 = 0.37 ± 0.03 μM
Pyrazole–Thiadiazole HybridsEGFRCompound 6g was a highly active inhibitor.IC50 = 0.024 ± 0.002 μM
Thiazolone/Thiazolthione DerivativesCDK-2Compounds 4 and 6 showed the highest inhibitory activity.IC50 = 105.39 nM and 139.27 nM, respectively
Triazolothiadiazine Derivativesβ-TubulinCompound Iab was found to be the most potent derivative.Nanomolar range IC50 values
Thiadiazine-2-thione Derivatives5-LOXExhibited concentration-dependent inhibition.Data not specified

The inhibitory potential of thiadiazine derivatives against their target enzymes is typically quantified using in vitro enzyme assays. These assays measure the activity of an enzyme in a controlled laboratory setting in the presence of varying concentrations of the inhibitor compound. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, the EGFR inhibitory activity of synthesized compounds has been evaluated using in vitro kit-based methods. nih.gov Similarly, the ability of compounds to inhibit CDK2 is assessed through assays that measure the phosphorylation of a substrate by the CDK2/cyclin A2 complex. nih.gov The DPPH radical scavenging assay is another common in vitro method used to determine the antioxidant potential of newly synthesized compounds. dergipark.org.tr For antimicrobial studies, methods like the agar (B569324) disk-diffusion and two-fold serial dilution are employed to determine the minimum inhibitory concentration (MIC). mdpi.com

To understand the mechanism of inhibition at a molecular level, binding site analysis and the study of ligand-protein interactions are crucial. These are often investigated using computational methods such as molecular docking. nih.gov Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target and help to elucidate the key interactions that stabilize the complex.

These studies have revealed that thiadiazine derivatives can fit into the active sites of their target enzymes through a combination of interactions. Common interactions include:

Hydrogen Bonding: The nitrogen atoms in the thiadiazine ring and amino groups can form hydrogen bonds with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The phenyl groups and other nonpolar substituents can engage in hydrophobic interactions with nonpolar pockets within the binding site. physchemres.org

For instance, docking studies of EGFR inhibitors have shown that potent compounds exhibit a strong binding affinity for the EGFR kinase active site, often interacting with key amino acid residues like MET769. nih.gov In the case of bacterial DNA gyrase B inhibitors, thiazole derivatives have been shown to bind to the ATP-binding site of the enzyme. nih.gov These detailed interaction analyses are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Cell Cycle Modulation and Apoptotic Pathway Induction

Derivatives of the 1,3,4-thiadiazole (B1197879) and 1,3,4-thiadiazine scaffold have demonstrated significant potential as anticancer agents by intervening in the cell cycle and promoting programmed cell death (apoptosis). nih.govresearchgate.net Tumor cells are often characterized by dysregulated cell cycle progression and an impaired ability to undergo apoptosis. nih.gov Compounds based on this heterocyclic structure target these very pathways. nih.gov

Cell Cycle Arrest (e.g., G1/S phases)

The proliferation of cancer cells is contingent on the orderly progression through the cell cycle's distinct phases (G1, S, G2, M). Certain 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest, effectively halting the proliferation of cancer cells. For instance, studies on specific 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds revealed their ability to cause cell cycle arrest at the S and G2/M phases in HepG2 (liver cancer) and MCF-7 (breast cancer) cells, respectively. nih.gov Another study found that a novel 1,3,4-thiadiazole derivative could induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. mdpi.com Analysis by flow cytometry is a common method to determine the phase of cell cycle arrest, where an accumulation of cells in a specific phase indicates the compound's inhibitory effect. mdpi.commdpi.com

Induction of Apoptosis (e.g., Pre-G1 stage increase)

Beyond halting the cell cycle, many thiadiazole derivatives actively induce apoptosis. This programmed cell death is characterized by specific morphological and biochemical changes, including an increase in the cell population in the sub-G1 (or pre-G1) phase of the cell cycle, which is indicative of DNA fragmentation. mdpi.com

The apoptotic mechanism is often initiated through intrinsic pathways involving mitochondrial function. For example, treatment of cancer cells with certain 5-(4-chlorophenyl)-1,3,4-thiadiazole analogues led to a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9. nih.gov Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; an increased ratio signifies a shift towards cell death. Caspase 9 is a key initiator caspase in the mitochondrial apoptotic pathway. Similarly, other novel piperazine-based bis(thiadiazole) hybrids have been shown to upregulate apoptosis-related genes while downregulating the anti-apoptotic Bcl-2 gene. semanticscholar.org Flow cytometry analysis using methods like Annexin V-PI staining can confirm apoptosis, distinguishing between early and late apoptotic cells. researchgate.netsemanticscholar.org Studies have shown that treatment with specific thiadiazole compounds can significantly increase the percentage of cells in both early and late apoptosis compared to untreated control groups. researchgate.netsemanticscholar.org

Compound ClassCell LineEffectReference
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesHepG2Cell cycle arrest at S phase, Apoptosis induction nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesMCF-7Cell cycle arrest at G2/M phase, Apoptosis induction nih.gov
Piperazine-based bis(thiadiazole) hybrid (Compound 9i)HCT-116Apoptosis induction, Necrosis semanticscholar.org
Novel 1,3,4-thiadiazole derivative (DGG200064)HCT116, DLD1Cell cycle arrest at G2/M phase mdpi.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (Compound 2g)LoVo, MCF-7Anti-proliferative effects, Apoptosis induction nih.gov

Antiviral Mechanisms (e.g., HSV Inhibition)

The 1,3,4-thiadiazine nucleus is a core component of various compounds investigated for their antiviral properties, particularly against Herpes Simplex Virus (HSV). researchgate.netnih.gov Both HSV-1 and HSV-2 are significant human pathogens, and the emergence of drug resistance to standard therapies like acyclovir (B1169) necessitates the search for new antiviral agents. mdpi.com

Viral Replication Cycle Interference

The primary mechanism of antiviral action for these compounds is the inhibition of viral replication. researchgate.netnih.govmdpi.com This interference can occur at various stages of the viral life cycle. Some compounds may prevent the virus from entering host cells, while others may inhibit crucial viral enzymes required for replication, such as DNA polymerase. mdpi.com Studies have demonstrated that certain novel 1,3,4-thiadiazine derivatives exhibit potent inhibitory activity against both HSV-1 and HSV-2. nih.gov The efficacy is often measured by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit viral replication by 50%. Lower IC₅₀ values indicate higher potency. nih.gov For example, a synthesized derivative, compound 4f, showed marked inhibition against HSV-1 with an IC₅₀ of 77.04 µg/ml and against HSV-2 with an IC₅₀ of 30.00 µg/ml. researchgate.netnih.gov The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀, is a critical measure of an antiviral compound's therapeutic window; a higher SI value is desirable as it indicates greater selectivity for the virus over host cells. nih.gov

Compound Class/DerivativeVirus StrainIC₅₀CC₅₀Selectivity Index (SI)Reference
1,3,4-Thiadiazine derivative (4f)HSV-177.04 µg/ml1000.00 µg/ml12.98 researchgate.netnih.gov
1,3,4-Thiadiazine derivative (4f)HSV-230.00 µg/ml1000.00 µg/ml33.33 researchgate.netnih.gov
2-Amino-1,3,4-thiadiazole derivatives (50, 51)Sindbis virus9.6 µg/mL (for 50)Not specifiedNot specified nih.gov

Antimicrobial Mechanisms (e.g., Bacterial/Fungal Targets)

Compounds featuring the 1,3,4-thiadiazole or 1,3,4-thiadiazine core have a broad spectrum of antimicrobial activity, demonstrating efficacy against various pathogenic bacteria and fungi. nih.govbiointerfaceresearch.com The rise of antibiotic and antifungal resistance has spurred significant research into new heterocyclic compounds as potential antimicrobial agents. nih.gov

The mechanism of action for these compounds is not fully elucidated for all derivatives but is believed to involve the disruption of essential cellular processes in the microbes. The presence of the N-C-S linkage is thought to be crucial for their biological activity. biointerfaceresearch.com The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govrasayanjournal.co.in

Research has shown that 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives possess significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govrasayanjournal.co.in Specific substitutions on the phenyl ring, such as fluorine and chlorine, have been found to enhance antibacterial effects. nih.gov Antifungal activity has also been observed against species like Aspergillus niger and Candida albicans. nih.govrasayanjournal.co.in

Compound ClassTarget OrganismActivityReference
Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisGood antibacterial (MIC: 20–28 μg/mL) nih.gov
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesA. niger, C. albicansSignificant antifungal activity rasayanjournal.co.in
Pyrazole-1,3,4-thiadiazine derivativesB. cereus, E. coliAntimicrobial activity biointerfaceresearch.com
TriazolothiadiazinesS. aureus, P. aeruginosa, E. coliAntibacterial activity biointerfaceresearch.com
N-(5-Phenyl-1,3,4-Thiadiazol-2-yl) benzamide (B126) derivativesR. solani, B. cinereaExcellent fungicidal activity researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For 1,3,4-thiadiazine and 1,3,4-thiadiazole derivatives, SAR studies aim to identify the structural features responsible for their anticancer, antiviral, and antimicrobial effects, guiding the design of more potent and selective compounds. jocpr.com

Key findings from SAR studies on this class of compounds include:

Substitution at the 5-position: The introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core generally enhances anticancer effects. The nature and position of substituents on this aromatic ring are critical. For example, in a series of 5-aryl-1,3,4-thiadiazole derivatives, a 4-chlorophenyl group was a key feature for cytotoxic activity. nih.govnih.gov

Modification of the 2-amino group: The reactivity of the amino group at the 2-position makes it a prime site for derivatization to modulate biological activity. nih.gov Linking different heterocyclic moieties, such as piperazine (B1678402) or aminothiazole, through an acetamide (B32628) linker to this position has yielded compounds with high cytotoxic potential against cancer cells. nih.gov The size of the substituent on the amino group can also influence antiviral activity. nih.gov

These SAR studies underscore the versatility of the 1,3,4-thiadiazine/thiadiazole scaffold and highlight that targeted modifications to its various positions can optimize a desired biological activity, be it anticancer, antiviral, or antimicrobial. jocpr.com

Impact of Substituents on Biological Potency and Selectivity

The biological activity of heterocyclic compounds, including the 1,3,4-thiadiazine scaffold, is profoundly influenced by the nature and position of substituents. Modifications to the core structure can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its affinity and selectivity for biological targets.

Studies on related diaryl-substituted heterocyclic systems demonstrate the critical role of substituents on the aryl rings. For instance, in a series of 3,6-diaryl-7H- acs.orgnih.govnih.govtriazolo[3,4-b] acs.orgnih.govmdpi.comthiadiazines, which feature a related thiadiazine-fused core, substitutions on the phenyl rings led to significant variations in antiproliferative activity against human cancer cell lines. nih.gov The introduction of methoxy (B1213986) (CH₃O) groups, particularly the classic 3,4,5-trimethoxy pattern found in potent tubulin inhibitors like Combretastatin A-4 (CA-4), often enhances potency. nih.gov However, other patterns, such as 3,4-dimethoxy or a single methoxy group at the 3- or 4-position, were also found to maintain high activity. nih.gov This suggests that for the this compound scaffold, adding methoxy or similar electron-donating groups to its phenyl rings could be a viable strategy to modulate biological effects.

Furthermore, the presence of electron-withdrawing groups, such as halogens, can significantly impact activity. Research on fluorinated 2-amino-1,3,4-thiadiazines suggests that the introduction of fluorine atoms can alter the molecule's reactivity and biological profile, potentially leading to more physiologically active compounds. biointerfaceresearch.com For this compound, placing electron-withdrawing groups like fluoro (F), chloro (Cl), bromo (Br), or nitro (NO₂) on the phenyl rings would be expected to modulate the electronic distribution of the entire molecule and influence its interactions with target proteins. mdpi.com

The 2-amino group is another key site for modification. Derivatization of this group can alter hydrogen-bonding capabilities and introduce new steric or lipophilic features. In studies on 2-amino-1,3,4-thiadiazoles, this position is frequently modified to explore new interactions with biological targets, and such changes are known to be critical for potency. nih.govmdpi.com

The following table summarizes the structure-activity relationships for a series of analogous 3,6-diaryl- acs.orgnih.govnih.govtriazolo[3,4-b] acs.orgnih.govmdpi.comthiadiazines, illustrating the impact of aryl substituents on antiproliferative activity.

CompoundA-Ring Substituent (at position 6)B-Ring Substituent (at position 3)IC₅₀ (µM) vs. SGC-7901 (Gastric Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
Analogue 13,4,5-Trimethoxyphenyl4-Methylphenyl0.0270.016
Analogue 23,4,5-Trimethoxyphenyl4-Methoxyphenyl0.0410.038
Analogue 33,4,5-Trimethoxyphenyl4-Chlorophenyl0.140.11
Analogue 43,4-Dimethoxyphenyl4-Methoxyphenyl0.0240.012
Analogue 53,4-Dimethoxyphenyl4-Fluorophenyl0.0150.011
Analogue 63-Methoxyphenyl4-Fluorophenyl0.0180.011
Positive Control (CA-4)3,4,5-Trimethoxyphenyl4-Hydroxyphenyl0.0130.009

Data adapted from studies on 3,6-diaryl-7H- acs.orgnih.govnih.govtriazolo[3,4-b] acs.orgnih.govmdpi.comthiadiazines, which serve as analogues to illustrate substituent effects on a diaryl-thiadiazine system. nih.gov

Conformational Effects on Molecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The 4H-1,3,4-thiadiazine ring in the title compound is a non-aromatic, six-membered heterocycle containing a saturated tetrahedral carbon at the 4-position (bearing a hydrogen) and an sp²-hybridized carbon at the 2-position. This structure imparts significant conformational flexibility compared to a flat aromatic ring.

The 4H-1,3,4-thiadiazine ring can likely adopt several non-planar conformations, such as boat, twist-boat, or chair-like forms. The specific, lowest-energy conformation and the rotational barriers between different conformers would be heavily influenced by the nature of the substituents. In this compound, the two bulky phenyl groups at adjacent positions (C5 and C6) would create significant steric hindrance. This steric crowding is expected to severely restrict the conformational freedom of the thiadiazine ring and limit the rotation of the phenyl groups themselves.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for this compound, the principles of QSAR as applied to other series of thiadiazines and related heterocycles can provide insight into the key molecular properties governing their activity. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR), to build a model that predicts activity. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling electrostatic and covalent interactions with a target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. They are important for ensuring a proper physical fit into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or calculated variations (e.g., ClogP) are the most common hydrophobic descriptors. They model the compound's affinity for hydrophobic environments, which is critical for membrane permeability and binding to hydrophobic pockets in proteins.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices (e.g., Kier & Hall indices) and counts of specific atoms or bonds. They encode information about molecular size, shape, and branching.

For a hypothetical QSAR model of this compound analogues, descriptors related to the properties of substituents on the phenyl rings would likely be highly significant. For example, Hammett constants (σ) could describe the electron-donating/withdrawing nature of substituents, while molar refractivity (MR) could model their steric bulk and polarizability.

Descriptor TypeCommon DescriptorsProperty Modeled
ElectronicHOMO/LUMO Energy, Dipole Moment, Partial ChargesReactivity, electrostatic interactions, orbital interactions
StericMolecular Weight, Molar Refractivity (MR), van der Waals VolumeSize, shape, bulk, and fit within a binding site
HydrophobicLogP, CLogPSolubility, membrane permeability, hydrophobic interactions
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching, size, and overall shape

Lead Optimization Strategies Based on SAR

Lead optimization is an iterative process in drug discovery where a promising "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Based on the structure-activity relationships derived from analogous systems, several optimization strategies could be applied to the this compound scaffold.

Phenyl Ring Substitution: Based on SAR data from related diaryl heterocycles, the phenyl rings at positions 5 and 6 are prime targets for modification. nih.gov A systematic exploration of substituents at the ortho-, meta-, and para-positions of both rings would be a primary strategy. This could involve:

Improving Potency: Introducing small electron-donating groups like methoxy or electron-withdrawing groups like halogens to probe electronic and steric requirements at the binding site. acs.orgacs.org

Enhancing Solubility and Pharmacokinetics: Adding polar groups (e.g., -OH, -COOH, small amines) could improve aqueous solubility and provide new hydrogen bonding opportunities.

Blocking Metabolism: Introducing groups like fluorine or a methyl group at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) could improve the compound's metabolic stability and half-life.

Modification of the 2-Amino Group: The 2-amino group serves as a critical handle for derivatization. Strategies could include:

Acylation: Converting the amine to various amides could introduce new substituents that explore different regions of a binding pocket and alter hydrogen bonding patterns.

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) could fine-tune lipophilicity and steric interactions.

Scaffold Hopping and Isosteric Replacement: If the 1,3,4-thiadiazine core presents liabilities (e.g., poor stability, toxicity), bioisosteric replacement could be explored. This involves replacing the core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, replacing the thiadiazine ring with a pyrimidine, triazine, or another six-membered heterocycle could retain the diaryl and amino functionalities while altering the core physicochemical properties. The nitrogen at position 4 in the thiadiazine ring is proposed to be important for the activity of some related scaffolds like acetazolamide; replacing this with carbon could be explored to probe its role. acs.orgacs.org

These optimization strategies, guided by iterative cycles of design, synthesis, and biological testing, would be essential to developing a lead compound based on the this compound scaffold into a potential drug candidate.

Advanced Applications and Future Perspectives in Chemical Research

Role in Materials Science

General studies indicate that aromatic heterocyclic compounds containing nitrogen and sulfur, such as 1,3,4-thiadiazines, are of interest in the manufacturing of polymeric materials and dyes. biointerfaceresearch.com However, specific research detailing the role of 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine in these areas could not be identified.

Polymer Chemistry and Optoelectronic Applications

No specific studies or data were found regarding the use of this compound in polymer synthesis or for optoelectronic applications. Research in this area tends to focus on other thiadiazine isomers or different heterocyclic structures. researchgate.net

Corrosion Inhibition

The field of corrosion inhibition has seen extensive research into thiadiazole derivatives. Compounds such as 2-amino-5-substituted-1,3,4-thiadiazoles have been shown to be effective corrosion inhibitors for metals like mild steel in acidic environments. nih.govnih.gov Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons, which facilitate adsorption onto the metal surface, forming a protective layer. nih.govresearchgate.net However, no experimental or theoretical studies specifically investigating the corrosion inhibition properties of this compound were found.

Dye Chemistry and Pigment Development

The synthesis of azo dyes using heterocyclic amines is a well-established field. Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been used as precursors for creating a range of heterocyclic azo dyes. researchgate.net Despite the structural similarities, there is no available literature on the use of this compound in the development of dyes or pigments.

Contributions to Agrochemical Research

The 1,3,4-thiadiazine and 1,3,4-thiadiazole (B1197879) scaffolds are recognized for their importance in agricultural chemistry, with various derivatives exhibiting a range of biological activities. biointerfaceresearch.commdpi.com

Herbicide Development

Certain 1,3,4-thiadiazole derivatives are known to possess herbicidal activity, often by inhibiting photosynthesis in target weed species. researchgate.net However, no information regarding the evaluation or development of this compound as a herbicide is present in the reviewed literature.

Insecticide and Fungicide Applications

The fungicidal properties of thiadiazole derivatives are an active area of research. For instance, new fungicides have been designed and synthesized using 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) as a starting material, showing notable activity against various plant pathogenic fungi. rasayanjournal.co.inresearchgate.net While the broader class of 1,3,4-thiadiazines is noted for potential antifungal applications, specific data on the insecticidal or fungicidal activity of this compound is not available. biointerfaceresearch.com

Theoretical Design of Novel Derivatives

The rational design of novel derivatives of this compound is increasingly reliant on computational chemistry and bioinformatics. These in silico methods accelerate the discovery process, reduce costs, and allow for the exploration of a vast chemical space to identify molecules with enhanced activity, selectivity, and pharmacokinetic profiles.

De novo drug design involves the computational creation of novel molecular structures that are predicted to bind to a specific biological target. nih.gov For this compound, this approach can be utilized to generate entirely new analogs with potentially superior properties. The process typically begins with the identification of a target's binding site. Algorithms then "grow" a molecule within this pocket, atom by atom or fragment by fragment, optimizing for steric and electronic complementarity. deogiricollege.org

For instance, a hypothetical de novo design workflow for derivatives of this compound targeting a specific kinase could involve:

Binding Site Identification: Characterization of the ATP-binding pocket of the target kinase.

Scaffold Hopping: Replacing the diphenylthiadiazine core with other heterocyclic systems that maintain key pharmacophoric features.

Fragment Growth: Appending novel substituents to the core structure to explore new interactions with the protein.

This approach has the potential to yield derivatives with unique intellectual property and improved pharmacological profiles. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.org In the context of this compound, both structure-based and ligand-based virtual screening can be employed.

Structure-Based Virtual Screening (SBVS): This method, also known as docking, requires the three-dimensional structure of the biological target. jscimedcentral.com A library of compounds, including derivatives of this compound, can be docked into the target's binding site, and their binding affinities can be estimated using scoring functions. chnpu.edu.ua This allows for the prioritization of compounds for synthesis and biological testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. researchgate.net This approach relies on the knowledge of other molecules that bind to the target of interest. A pharmacophore model can be developed based on the essential structural features required for binding, or quantitative structure-activity relationship (QSAR) models can be built to correlate chemical structure with biological activity. nih.govacs.org These models can then be used to screen for new derivatives of this compound with predicted high activity.

Table 1: Comparison of Theoretical Design Approaches for this compound Derivatives

Design ApproachDescriptionRequirementsPotential Outcome
De Novo Design Computational generation of novel molecular structures. nih.gov3D structure of the target binding site.Identification of novel scaffolds and derivatives with potentially improved properties. nih.gov
Virtual Screening Computational search of compound libraries to identify potential binders. acs.org3D structure of the target (for SBVS) or knowledge of active ligands (for LBVS).Prioritization of existing or virtual compounds for synthesis and testing.
Ligand-Based Design Utilizes information about known active molecules to design new ones. dokumen.pubA set of molecules with known biological activity.Design of new derivatives with predicted enhanced activity based on SAR. nih.gov

Challenges and Opportunities in Thiadiazine Research

Despite the promising biological activities of thiadiazine derivatives, several challenges remain in their development as therapeutic agents. Overcoming these hurdles presents significant opportunities for future research.

While various synthetic routes to 1,3,4-thiadiazine derivatives have been reported, challenges related to yield, regioselectivity, and scalability often arise. biointerfaceresearch.com The synthesis of this compound and its derivatives may involve multi-step procedures that are not always amenable to large-scale production. mdpi.com

Opportunities in this area include the development of more efficient and environmentally friendly synthetic methodologies. researchgate.net The application of green chemistry principles, such as the use of alternative solvents and catalysts, could lead to more sustainable and cost-effective synthetic routes. nih.gov Furthermore, the development of robust and scalable syntheses is crucial for the translation of promising lead compounds from the laboratory to clinical development. researchgate.net

The diverse biological activities reported for thiadiazine derivatives suggest that they may interact with multiple biological targets and pathways. ekb.egmdpi.com A significant challenge is to elucidate the precise mechanisms of action for these compounds. A deeper understanding of the structure-activity relationships (SAR) is needed to design more selective and potent agents. nih.gov

Future research should focus on target identification and validation studies to unravel the complex pharmacology of this compound and its analogs. Techniques such as proteomics, genomics, and molecular modeling can be employed to identify the direct binding partners and downstream signaling pathways affected by these compounds.

The ability of thiadiazine derivatives to interact with multiple targets presents an opportunity for the development of multi-targeted agents. nih.gov Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov A single drug that can modulate several key targets simultaneously may offer therapeutic advantages over single-target agents, including improved efficacy and a reduced likelihood of drug resistance.

The design of multi-targeted derivatives of this compound requires a careful balance of activities against the desired targets while minimizing off-target effects. This represents a significant challenge but also a promising avenue for the development of innovative therapeutics.

Emerging Trends and Interdisciplinary Research

The landscape of chemical research is continually evolving, with the exploration of heterocyclic compounds like this compound at the forefront of innovation. The unique structural features of the 1,3,4-thiadiazine core have positioned it as a versatile scaffold in medicinal, pharmaceutical, and agricultural chemistry. biointerfaceresearch.comresearchgate.net Current research is characterized by a shift towards interdisciplinary approaches, combining synthetic organic chemistry with computational modeling, pharmacology, and materials science to unlock the full potential of these molecules.

A significant emerging trend is the design and synthesis of hybrid molecules. This approach involves integrating the 1,3,4-thiadiazine ring with other known pharmacophores to create novel compounds with potentially synergistic or enhanced biological activities. biointerfaceresearch.commdpi.com For instance, researchers have successfully created hybrids of 1,3,4-thiadiazines with pyrazoles and coumarins, aiming to develop agents with improved antimicrobial or antioxidant profiles. biointerfaceresearch.commdpi.com This strategy capitalizes on the established therapeutic properties of different heterocyclic systems to produce multifunctional drug candidates.

In parallel, there is a growing emphasis on "drug repurposing," where existing compounds are investigated for new therapeutic applications. mdpi.com This trend is highly relevant for derivatives of the 1,3,4-thiadiazine family, which have demonstrated a wide spectrum of biological effects. mdpi.com The diverse activities associated with this scaffold, as detailed in the table below, make it a prime candidate for screening against new biological targets, potentially accelerating the drug discovery process.

Biological ActivityPathogen/Cell Line ExamplesReference
AnticancerHep-G2, HCT-116, PC3 cell lines biointerfaceresearch.comuomustansiriyah.edu.iq
AntibacterialS. aureus, B. cereus, E. coli biointerfaceresearch.com
AntifungalAspergillus flavus, Fusarium graminearum mdpi.com
Anti-inflammatoryGeneral anti-inflammatory activity noted biointerfaceresearch.comresearchgate.net
AntioxidantDPPH radical scavenging, iron chelation mdpi.com
AntiprotozoalLeishmania amazonensis nih.gov

The field is also witnessing advancements in synthetic methodologies. Modern strategies are moving towards greener and more efficient chemical processes. biointerfaceresearch.com Techniques such as ultrasonic-assisted synthesis are being employed to reduce reaction times, increase yields, and minimize the use of hazardous solvents, aligning with the principles of sustainable chemistry. biointerfaceresearch.com

Interdisciplinary research is further propelled by the integration of computational chemistry. In silico methods, including molecular docking and structure-activity relationship (SAR) studies, are becoming indispensable tools for designing potent and selective 1,3,4-thiadiazine derivatives. nih.govtandfonline.com These computational approaches allow researchers to predict the interaction of molecules like this compound with biological targets, thereby guiding synthetic efforts and prioritizing candidates for further experimental evaluation.

The future of research on this compound and its analogues lies at the intersection of these emerging trends. The convergence of innovative synthetic strategies, hybrid molecule design, computational modeling, and broad-spectrum biological screening will likely lead to the discovery of novel applications for this class of compounds, extending their reach from medicine to materials science and beyond.

Conclusion

Summary of Key Findings and Contributions

Research into the 1,3,4-thiadiazine scaffold has established it as a versatile and pharmacologically significant heterocyclic system. While specific studies on 5,6-Diphenyl-4H-1,3,4-thiadiazin-2-amine are not extensively detailed in the available literature, the broader family of 1,3,4-thiadiazine and the closely related 1,3,4-thiadiazole (B1197879) derivatives has been the subject of significant synthetic exploration and biological evaluation. These studies collectively highlight the potential of this class of compounds in medicinal chemistry.

The primary contribution of research in this area has been the development of various synthetic methodologies for 1,3,4-thiadiazine derivatives. Common synthetic strategies often involve the cyclization of thiosemicarbazide (B42300) precursors. These methods have provided access to a wide array of substituted 1,3,4-thiadiazines, enabling the investigation of structure-activity relationships.

A significant body of research has been dedicated to elucidating the biological activities of these compounds. Derivatives of the 1,3,4-thiadiazine and 1,3,4-thiadiazole nucleus have demonstrated a broad spectrum of pharmacological effects, which are summarized in the table below.

Biological ActivityKey Findings
Antimicrobial Activity Many 1,3,4-thiadiazine derivatives have shown moderate to good antibacterial and antifungal activities against various pathogenic strains. biointerfaceresearch.com
Anticancer Activity Several studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines, including breast, lung, colon, and leukemia cells. bepls.comnih.gov These compounds can induce apoptosis and interfere with cellular processes involved in cancer progression. bepls.com
Anti-inflammatory Activity The 1,3,4-thiadiazole scaffold is a component of compounds that have been investigated for their anti-inflammatory properties.
Other Activities Derivatives have also been explored for anticonvulsant, antioxidant, and anti-tubercular activities.

The presence of the N-C-S linkage is believed to be crucial for the biological activity observed in many of these compounds. biointerfaceresearch.com The diverse pharmacological profile of 1,3,4-thiadiazine and its analogs underscores the importance of this heterocyclic system as a template for the design of new therapeutic agents.

Outlook for Future Research on this compound

The foundation laid by research on related 1,3,4-thiadiazine derivatives provides a clear roadmap for future investigations into This compound . The following areas represent promising avenues for future research:

Targeted Synthesis and Characterization: A primary focus should be the development and optimization of a specific and efficient synthetic route for This compound . Subsequent comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) is essential to confirm its structure and purity.

Comprehensive Biological Screening: Based on the activities observed in analogous compounds, a thorough investigation of the biological profile of This compound is warranted. This should include:

Antimicrobial screening against a broad panel of clinically relevant bacteria and fungi.

Anticancer evaluation across a diverse range of human cancer cell lines to determine its cytotoxic and antiproliferative effects. Mechanistic studies could then explore its mode of action, such as the induction of apoptosis or cell cycle arrest. bepls.com

Anti-inflammatory activity assessment using in vitro and in vivo models.

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs of This compound with systematic modifications to the phenyl rings and the 2-amine group would be invaluable. These studies would help to elucidate the key structural features required for specific biological activities and guide the design of more potent and selective compounds.

Computational and In Silico Studies: Molecular modeling and docking studies could be employed to predict the potential biological targets of This compound . This could help in understanding its mechanism of action at a molecular level and in prioritizing experimental studies.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of novel thiadiazine analogs?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the 5- and 6-positions. Evaluate biological activity using standardized assays (e.g., antimicrobial disk diffusion). Apply QSAR models (e.g., CoMFA) to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.